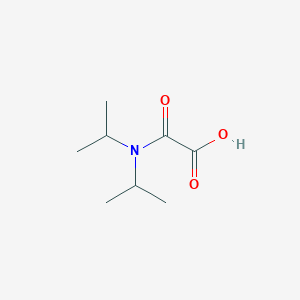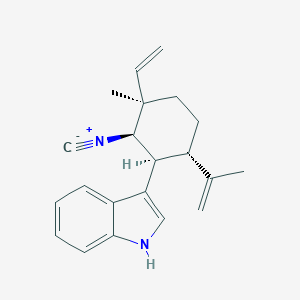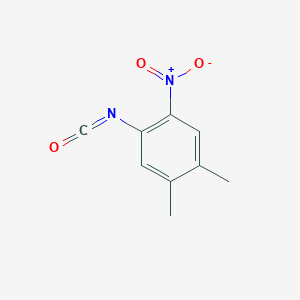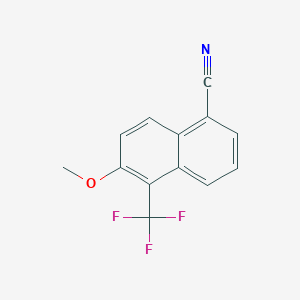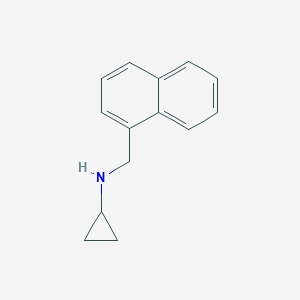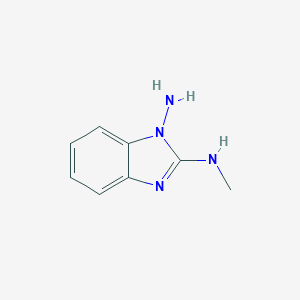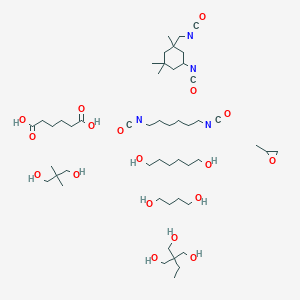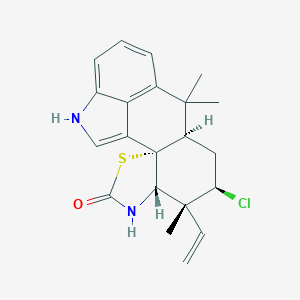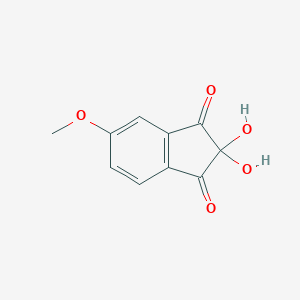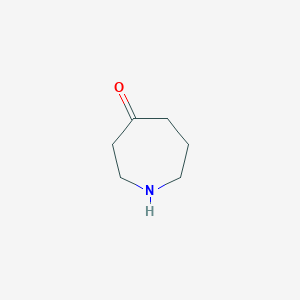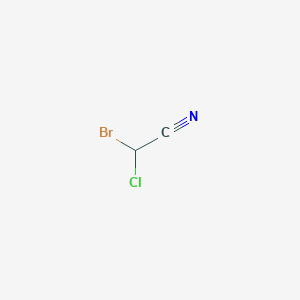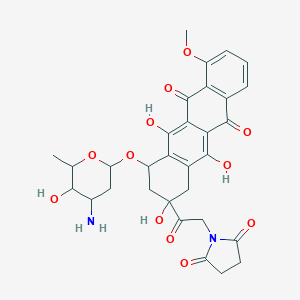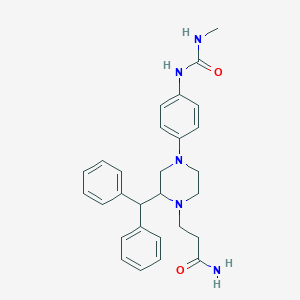
4-(Diphenylmethyl)-N-(4-(((methylamino)carbonyl)amino)phenyl)-1-piperazinepropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Diphenylmethyl)-N-(4-(((methylamino)carbonyl)amino)phenyl)-1-piperazinepropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as DPP-4 inhibitor, which is a class of drugs that are used to treat type 2 diabetes mellitus. The purpose of
作用機序
DPP-4 inhibitor works by inhibiting the activity of dipeptidyl peptidase-4 (DPP-4), which is an enzyme that degrades incretin hormones. By inhibiting DPP-4, DPP-4 inhibitor increases the levels of incretin hormones, which stimulate insulin secretion and lower blood glucose levels. In addition, DPP-4 inhibitor has been shown to have anti-inflammatory and anti-oxidative effects, which may contribute to its therapeutic effects.
生化学的および生理学的効果
DPP-4 inhibitor has been shown to have several biochemical and physiological effects. One of the major effects is the increase in the levels of incretin hormones, which stimulate insulin secretion and lower blood glucose levels. In addition, DPP-4 inhibitor has been shown to have anti-inflammatory and anti-oxidative effects, which may contribute to its therapeutic effects. Other effects of DPP-4 inhibitor include the improvement of endothelial function, the reduction of oxidative stress, and the modulation of the immune system.
実験室実験の利点と制限
One of the major advantages of DPP-4 inhibitor for lab experiments is its specificity for DPP-4. DPP-4 inhibitor has been shown to be highly selective for DPP-4, which makes it a useful tool for studying the role of DPP-4 in various biological processes. In addition, DPP-4 inhibitor has been shown to be stable in vitro, which makes it suitable for use in cell culture experiments. However, one of the limitations of DPP-4 inhibitor for lab experiments is its potential toxicity. DPP-4 inhibitor has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the research on DPP-4 inhibitor. One of the major areas of research is the development of new DPP-4 inhibitors with improved pharmacokinetic and pharmacodynamic properties. Another area of research is the identification of new therapeutic applications for DPP-4 inhibitor, such as the treatment of neurodegenerative diseases and autoimmune disorders. In addition, the role of DPP-4 in various biological processes, such as inflammation and immune regulation, is still not fully understood, and further research is needed to elucidate these mechanisms.
合成法
The synthesis of DPP-4 inhibitor involves several steps, starting with the reaction of diphenylmethyl chloride with N-(4-aminophenyl)-1-piperazinepropanamide to produce 4-(diphenylmethyl)-N-(4-aminophenyl)-1-piperazinepropanamide. This intermediate is then treated with methyl isocyanate to form 4-(diphenylmethyl)-N-(4-(((methylamino)carbonyl)amino)phenyl)-1-piperazinepropanamide, which is the final product.
科学的研究の応用
DPP-4 inhibitor has been extensively studied for its potential applications in various fields. One of the major areas of research is its use in the treatment of type 2 diabetes mellitus. DPP-4 inhibitor works by increasing the levels of incretin hormones, which stimulate insulin secretion and lower blood glucose levels. Other potential applications of DPP-4 inhibitor include the treatment of metabolic syndrome, cardiovascular diseases, and cancer.
特性
CAS番号 |
107314-45-4 |
|---|---|
製品名 |
4-(Diphenylmethyl)-N-(4-(((methylamino)carbonyl)amino)phenyl)-1-piperazinepropanamide |
分子式 |
C28H33N5O2 |
分子量 |
471.6 g/mol |
IUPAC名 |
3-[2-benzhydryl-4-[4-(methylcarbamoylamino)phenyl]piperazin-1-yl]propanamide |
InChI |
InChI=1S/C28H33N5O2/c1-30-28(35)31-23-12-14-24(15-13-23)33-19-18-32(17-16-26(29)34)25(20-33)27(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-15,25,27H,16-20H2,1H3,(H2,29,34)(H2,30,31,35) |
InChIキー |
JOCRUALROAETRI-UHFFFAOYSA-N |
SMILES |
CNC(=O)NC1=CC=C(C=C1)N2CCN(C(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)CCC(=O)N |
正規SMILES |
CNC(=O)NC1=CC=C(C=C1)N2CCN(C(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)CCC(=O)N |
同義語 |
1-Piperazinepropanamide, 4-(diphenylmethyl)-N-(4-(((methylamino)carbon yl)amino)phenyl)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide](/img/structure/B24940.png)
